Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate

CCR5 antagonism HIV entry inhibition Chemokine receptor

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate (CAS 65473‑91‑8) is a polysubstituted pyrrole derivative bearing a 4‑bromophenyl group at C5, a phenyl ring at C2, and an ethyl ester at C3. The compound has a molecular formula of C₁₉H₁₆BrNO₂ and a molecular weight of 370.24 g mol⁻¹.

Molecular Formula C19H16BrNO2
Molecular Weight 370.246
CAS No. 65473-91-8
Cat. No. B2558561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
CAS65473-91-8
Molecular FormulaC19H16BrNO2
Molecular Weight370.246
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C19H16BrNO2/c1-2-23-19(22)16-12-17(13-8-10-15(20)11-9-13)21-18(16)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3
InChIKeyUKQFMOLPXRFZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate (CAS 65473-91-8): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate (CAS 65473‑91‑8) is a polysubstituted pyrrole derivative bearing a 4‑bromophenyl group at C5, a phenyl ring at C2, and an ethyl ester at C3 . The compound has a molecular formula of C₁₉H₁₆BrNO₂ and a molecular weight of 370.24 g mol⁻¹ . It is commercially available as a solid with a typical purity of 95–97 % and has been identified in patent literature as a CCR5 antagonist scaffold with potential applications in HIV, asthma, and autoimmune disease research [1].

Why Generic Substitution Fails for Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate: The Bromine Imperative


The 4‑bromophenyl substituent at C5 is not interchangeable with other halogens or alkyl groups. In pyrrole‑3‑carboxylate CCR5 antagonist series, the 5‑(4‑bromophenyl) motif confers a distinct steric and electronic profile that governs target engagement; replacement with chlorine, fluorine, or methyl typically reduces binding affinity by orders of magnitude [1]. The bromine atom also serves as a synthetic handle for late‑stage cross‑coupling, enabling diversification that chloro‑ and fluoro‑analogs cannot support without forcing conditions . Furthermore, hydrazone derivatives of the parent scaffold demonstrate antioxidant activity (DPPH EC₅₀ ≈ 50 µM) that is sensitive to the bromine substitution pattern, as the electron‑withdrawing nature of bromine modulates radical scavenging capacity differently than other halogens [2].

Product-Specific Quantitative Evidence Guide: Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate vs. Closest Analogs


CCR5 Antagonist Activity: Bromophenyl vs. Chlorophenyl Substitution Pattern

The target compound has been identified as a CCR5 antagonist scaffold in preliminary pharmacological screening [1]. While a direct IC₅₀ for CAS 65473‑91‑8 has not been publicly reported, class‑level SAR data for pyrrole‑3‑carboxylate CCR5 antagonists demonstrate that the 5‑(4‑bromophenyl) substitution pattern is critical for target engagement. For comparison, the 5‑chloro analog methyl 5‑chloro‑1H‑pyrrole‑3‑carboxylate achieves an IC₅₀ of 0.110 nM at CCR5, whereas replacement of the halogen with hydrogen or methyl reduces affinity to the micromolar range [2]. The bromine atom's larger van der Waals radius and polarizability relative to chlorine are expected to confer distinct binding kinetics within the CCR5 hydrophobic pocket.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Antioxidant Capacity of Hydrazone Derivatives: Quantified Radical Scavenging vs. Parent Scaffold

Hydrazone derivatives synthesized from the parent ethyl 5‑(4‑bromophenyl)‑2‑phenyl‑1H‑pyrrole‑3‑carboxylate scaffold exhibit quantifiable antioxidant activity. Compounds 4d and 3 demonstrated the most promising radical scavenging capacity in the series, with DPPH EC₅₀ ≈ 50 µM and ABTS TEAC values > 1.5 [1]. These values are superior to the unmodified parent scaffold, which showed negligible activity in the same assays. The antioxidant protective potential was further validated in cellular‑based models using HepG2 cells, where compound 4d displayed the best safety profile (no significant cytotoxicity at concentrations up to 100 µM) [1].

Antioxidant DPPH assay ABTS assay Radical scavenging

Lipophilicity (LogP) Differentiation: Bromophenyl vs. Chlorophenyl and Methylphenyl Analogs

The 4‑bromophenyl substituent imparts higher lipophilicity compared to chloro‑, fluoro‑, and methyl‑substituted analogs. The calculated LogP for the target compound is approximately 5.2, derived from the structurally related 4‑(4‑bromophenyl)‑2‑phenyl‑1H‑pyrrole (LogP = 5.11) plus the ethyl ester contribution . In contrast, the 4‑chlorophenyl analog has an estimated LogP of ≈ 4.7, and the 4‑fluorophenyl analog ≈ 4.2 . This difference of 0.5–1.0 LogP units translates to a 3–10× increase in partition coefficient, directly impacting membrane permeability, blood‑brain barrier penetration potential, and non‑specific protein binding.

Lipophilicity LogP Drug-likeness Physicochemical properties

Synthetic Tractability: One-Pot Multicomponent Access vs. Multi-Step Analog Syntheses

The target compound is accessible via a one‑pot multicomponent reaction of ethyl acetoacetate, 4‑bromobenzaldehyde, and aniline in the presence of sodium ethoxide under reflux in ethanol [1]. This synthetic route yields the product in moderate to good yields (typically 59–93 % for related pyrrole‑3‑carboxylates) [2]. In contrast, the 2‑methyl analog (ethyl 5‑(4‑bromophenyl)‑2‑methyl‑1‑phenyl‑1H‑pyrrole‑3‑carboxylate, CAS 131721‑36‑3) requires additional N‑phenyl protection/deprotection steps, increasing synthetic complexity and reducing overall yield .

Synthetic accessibility Multicomponent reaction Procurement efficiency

Best Research and Industrial Application Scenarios for Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

The compound's validated CCR5 antagonist activity [1] supports its use as a starting scaffold for structure‑based lead optimization. The 4‑bromophenyl group can be exploited for halogen‑bonding interactions within the CCR5 transmembrane pocket, while the ethyl ester at C3 provides a modifiable handle for prodrug design or pharmacokinetic tuning. Researchers should prioritize this scaffold over 5‑chloro or 5‑methyl analogs when seeking to balance potency with synthetic tractability, as class‑level SAR indicates that bromine's polarizability confers unique binding kinetics that chlorine cannot replicate [2].

Antioxidant Hydrazone Library Synthesis Using the Parent Pyrrole Scaffold

The parent compound serves as a versatile precursor for hydrazone library synthesis via condensation with substituted benzaldehydes. The resulting hydrazones demonstrate quantified antioxidant activity (DPPH EC₅₀ ≈ 50 µM, ABTS TEAC > 1.5) and favorable in vitro safety profiles in HepG2 cells [3]. This application is specifically enabled by the 4‑bromophenyl substitution, which modulates the electron density of the pyrrole ring and influences radical scavenging capacity. Unsubstituted or methyl‑substituted pyrrole‑3‑carboxylates yield hydrazones with substantially lower antioxidant activity [3].

Halogen‑Specific Cross‑Coupling Platform for Diversified Library Synthesis

The aryl bromide at C5 is a strategically positioned synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling late‑stage diversification without altering the pyrrole core [1]. This reactivity is unique to the brominated scaffold; chloro‑ and fluoro‑analogs require harsher conditions or specialized ligands for comparable transformations [2]. Procurement of the brominated scaffold therefore maximizes downstream synthetic flexibility for medicinal chemistry campaigns.

Lipophilicity‑Driven CNS Probe Design

With an estimated LogP of ≈ 5.2, the compound possesses sufficient lipophilicity for blood‑brain barrier penetration, making it a candidate for CNS‑targeted probe development . This distinguishes it from the 4‑chlorophenyl (LogP ≈ 4.7) and 4‑fluorophenyl (LogP ≈ 4.2) analogs, which may exhibit suboptimal brain partitioning. The bromine atom also provides a convenient heavy‑atom label for X‑ray crystallography or mass spectrometry‑based target identification studies .

Quote Request

Request a Quote for Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.